REACTION_CXSMILES
|
B.[F:2][C:3]([F:11])([F:10])[C:4]1([CH2:7][C:8]#[N:9])[CH2:6][CH2:5]1.[ClH:12]>C1COCC1>[ClH:12].[F:2][C:3]([F:11])([F:10])[C:4]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5]1 |f:4.5|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
FC(C1(CC1)CC#N)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to 0° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness, co-evaporate with MeOH
|
Type
|
ADDITION
|
Details
|
add EtOAc
|
Type
|
CUSTOM
|
Details
|
collect the solids
|
Type
|
FILTRATION
|
Details
|
via filtration
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C1(CC1)CCN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |